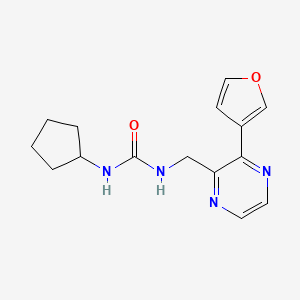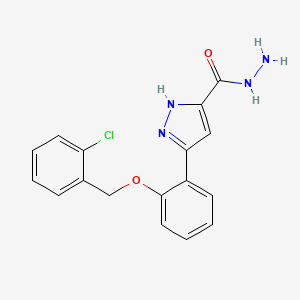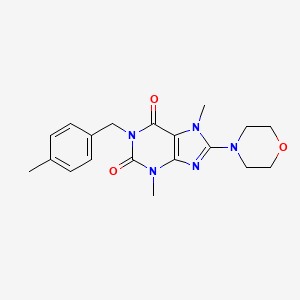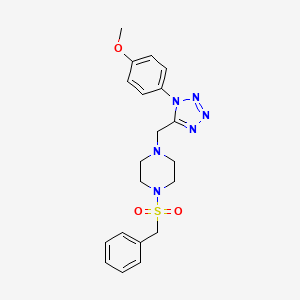
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Theoretical Calculations
Research on similar compounds to 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea demonstrates their versatility in chemical synthesis. For instance, derivatives of furan-2,3-diones have been synthesized through reactions with phenylhydrazine, leading to pyrazole-carboxylic acids and pyrazole-3-carboxamides, showcasing a wide range of potential biological and pharmacological activities. Theoretical calculations have been employed to investigate the electronic structures of reactants, transition states, and final products, highlighting the chemical utility of such compounds in creating new heterocycles (Yıldırım & Kandemirli, 2005).
Potential Anticancer Applications
Research into 1-aryl-3-(2-chloroethyl) ureas has revealed their cytotoxic effects on human adenocarcinoma cells in vitro, suggesting potential anticancer applications. These compounds, related by structural motifs to this compound, underline the importance of urea derivatives in developing therapeutic agents (Gaudreault et al., 1988).
Innovation in Multicomponent Reactions
The use of urea as a novel organo-catalyst in the synthesis of diverse functionalized heterocycles, including pyrans and pyridines, showcases the innovative applications of compounds like this compound in facilitating eco-friendly multicomponent reactions. This approach emphasizes the compound's role in streamlining synthetic pathways to create pharmacologically interesting molecules (Brahmachari & Banerjee, 2014).
Applications in Material Science
The synthesis and study of new classes of compounds based on the structural framework of this compound could lead to advancements in material science. Compounds like 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) have been synthesized, indicating the potential for developing novel materials with unique properties (Koza & Balcı, 2011).
Antimicrobial Activity
The incorporation of heterocyclic moieties into chitosan, derived from similar chemical frameworks to this compound, has demonstrated antimicrobial activity against a range of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents with enhanced efficacy (Hamed et al., 2020).
Properties
IUPAC Name |
1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDISVGLKBVCJGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)


![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

